N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 2034278-03-8
Cat. No.: VC4628478
Molecular Formula: C15H12ClN3O3S
Molecular Weight: 349.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034278-03-8 |
|---|---|
| Molecular Formula | C15H12ClN3O3S |
| Molecular Weight | 349.79 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H12ClN3O3S/c1-19-7-9(11(22-2)6-13(19)20)14(21)18-15-17-10-4-3-8(16)5-12(10)23-15/h3-7H,1-2H3,(H,17,18,21) |
| Standard InChI Key | YQAAENBLZUOPQQ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Introduction
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains nitrogen and sulfur in its structure, which are key elements in many pharmaceutical and agrochemical applications. This compound is identified by its CAS number, 2034278-03-8, and has a molecular weight of 349.8 g/mol .
Synthesis and Chemical Reactions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including condensation reactions and the use of commercially available reagents. The specific synthesis protocol may vary based on the desired purity and substituents. Each reaction pathway can be optimized by adjusting conditions such as temperature, pressure, and solvent choice.
Potential Applications and Mechanism of Action
This compound is of interest in drug discovery due to its potential pharmacological properties. Although the exact mechanism of action is not fully elucidated, compounds with similar structures often exhibit modulatory effects on various biological targets, including kinases and other proteins involved in disease pathways. Research into its properties continues to expand its potential uses in science and industry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume